molecular formula C12H15KO3 B8203710 potassium;2-(1-hydroxypentyl)benzoate

potassium;2-(1-hydroxypentyl)benzoate

Cat. No.: B8203710
M. Wt: 246.34 g/mol
InChI Key: WUMMWUQMJSXNCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

potassium;2-(1-hydroxypentyl)benzoate is a chemical compound with unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-(1-hydroxypentyl)benzoate involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: potassium;2-(1-hydroxypentyl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

potassium;2-(1-hydroxypentyl)benzoate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various reactions. In biology, it may be studied for its effects on biological systems and potential therapeutic uses. In medicine, this compound could be explored for its pharmacological properties and potential as a drug candidate. Industrial applications may include its use in manufacturing processes or as a component in specialized materials.

Mechanism of Action

The mechanism of action of potassium;2-(1-hydroxypentyl)benzoate involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications. The molecular targets and pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds: potassium;2-(1-hydroxypentyl)benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or properties, such as CID 11413929 and CID 11413930.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages or applications compared to similar compounds. This comparison helps to understand the compound’s potential and limitations in various contexts.

Conclusion

This compound is a versatile compound with significant potential in scientific research, medicine, and industry Its unique properties and reactivity make it a valuable subject of study and application in various fields

Properties

IUPAC Name

potassium;2-(1-hydroxypentyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3.K/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMWUQMJSXNCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.